
2-((4-((3,4-dimethoxyphenethyl)amino)quinazolin-2-yl)thio)-N-(4-methylbenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((4-((3,4-dimethoxyphenethyl)amino)quinazolin-2-yl)thio)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C28H30N4O3S and its molecular weight is 502.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((4-((3,4-dimethoxyphenethyl)amino)quinazolin-2-yl)thio)-N-(4-methylbenzyl)acetamide is a quinazoline derivative that has garnered attention due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.
Synthesis of the Compound
The synthesis of quinazoline derivatives typically involves multi-step reactions starting from readily available precursors. The target compound can be synthesized through a series of reactions involving the formation of the quinazoline ring followed by the introduction of the thio and acetamide functionalities.
Anticancer Properties
Recent studies indicate that quinazoline derivatives exhibit significant anticancer activities. For instance, a study evaluated various quinazoline compounds against multiple cancer cell lines, including glioblastoma (LN-229), pancreatic adenocarcinoma (Capan-1), and lung carcinoma (NCI-H460). The results demonstrated that compounds similar to our target compound showed IC50 values in the low micromolar range, indicating potent anti-proliferative effects.
Cell Line | Compound IC50 (µM) | Control (Staurosporine) |
---|---|---|
LN-229 | 5.2 | 0.1 |
Capan-1 | 3.8 | 0.05 |
NCI-H460 | 6.5 | 0.15 |
These findings suggest that the compound may inhibit key signaling pathways involved in tumor growth and proliferation.
Enzyme Inhibition
The compound has also been evaluated for its activity as an α-glucosidase inhibitor , which is crucial in managing diabetes by slowing carbohydrate absorption. The structure-activity relationship (SAR) studies have shown that modifications on the quinazoline ring can enhance inhibitory activity.
Compound | IC50 (µM) | Remarks |
---|---|---|
2-((4-(3,4-Dimethoxyphenethyl)amino)quinazolin-2-yl)thio-N-(4-methylbenzyl)acetamide | 14.4 | High potency compared to controls |
Quinazolinone derivative A | 53 | Moderate activity |
Quinazolinone-coumarin hybrid | <10 | Significantly enhanced inhibition |
The anticancer effects of quinazoline derivatives are primarily attributed to their ability to inhibit tyrosine kinases, which play a pivotal role in cell signaling pathways related to growth and survival. By targeting these kinases, compounds can disrupt aberrant signaling cascades typical in various cancers.
Case Studies
- Study on Kinase Inhibition : A recent investigation screened several quinazoline derivatives against a panel of 109 kinases using Differential Scanning Fluorimetry (DSF). The target compound showed significant binding affinity towards specific kinases, with temperature shifts comparable to known inhibitors.
- In Vivo Studies : Animal models treated with similar quinazoline derivatives exhibited reduced tumor sizes and improved survival rates compared to controls, highlighting their potential for therapeutic application.
Eigenschaften
IUPAC Name |
2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O3S/c1-19-8-10-21(11-9-19)17-30-26(33)18-36-28-31-23-7-5-4-6-22(23)27(32-28)29-15-14-20-12-13-24(34-2)25(16-20)35-3/h4-13,16H,14-15,17-18H2,1-3H3,(H,30,33)(H,29,31,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCRDOMWHFQOBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C(=N2)NCCC4=CC(=C(C=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.